Product packaging for Benzyl acetoacetate(Cat. No.:CAS No. 5396-89-4)

Benzyl acetoacetate

Cat. No.: B1329860
CAS No.: 5396-89-4
M. Wt: 192.21 g/mol
InChI Key: WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Description

Benzyl acetoacetate, also known as ac-benzyl or benzyl 3-oxobutanoate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has a sweet, benzyl acetate, and benzyl propionate taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1329860 Benzyl acetoacetate CAS No. 5396-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-oxobutanoate
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InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
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InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1
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Molecular Formula

C11H12O3
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DSSTOX Substance ID

DTXSID8063834
Record name Benzyl acetoacetate
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Molecular Weight

192.21 g/mol
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Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour
Record name Benzyl acetoacetate
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Boiling Point

156.00 to 159.00 °C. @ 10.00 mm Hg
Record name Benzyl acetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl acetoacetate
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Density

1.112-1.120
Record name Benzyl acetoacetate
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CAS No.

5396-89-4, 38432-58-5
Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name Acetoacetic acid, benzyl ester
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Record name Butanoic acid, 3-oxo-, phenylmethyl ester
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Record name BENZYL ACETOACETATE
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Melting Point

162.00 to 164.00 °C. @ 16.00 mm Hg
Record name Benzyl acetoacetate
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Lewis Acid Catalyzed Transesterification:in This Mechanism, a Lewis Acid Catalyst, Such As Boric Acid or a Metal Complex, Activates the Carbonyl Group of the Starting Ester E.g., Ethyl Acetoacetate . This Activation Increases the Electrophilicity of the Carbonyl Carbon, Making It More Susceptible to Nucleophilic Attack.

The proposed mechanism proceeds as follows:

Activation: The Lewis acid catalyst coordinates with the carbonyl oxygen of the β-keto group of ethyl acetoacetate (B1235776), polarizing the C=O bond.

Nucleophilic Attack: A molecule of benzyl (B1604629) alcohol attacks the activated carbonyl carbon of the ester group. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming benzyl alcohol moiety to the ethoxy group.

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol (B145695) and regenerating the catalyst. The desired product, benzyl acetoacetate, is formed.

Reaction of Diketene with Benzyl Alcohol:a Common Industrial Method for Synthesizing Acetoacetic Esters is the Reaction of an Alcohol with Diketene. This Reaction Can Be Catalyzed by a Base, Such As a Tertiary Amine.

Advanced Synthetic Applications and Derivatives

Benzyl acetoacetate serves as a key building block in the synthesis of more complex molecules, particularly heterocyclic compounds, due to the presence of its reactive 1,3-dicarbonyl moiety.

Synthesis of Heterocyclic Compounds

The structure of this compound is well-suited for condensation reactions with dinucleophiles, leading to the formation of a wide variety of heterocyclic systems.

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles and their derivatives from β-ketoesters is a classic and reliable transformation, often referred to as the Knorr pyrazole synthesis. When this compound reacts with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine), it undergoes a condensation-cyclization reaction to form a pyrazolone, which is a tautomer of a hydroxypyrazole.

The reaction mechanism is as follows:

Condensation: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of this compound (typically the ketone) to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group (the ester).

Elimination: This cyclization results in the elimination of a molecule of benzyl alcohol, yielding the stable 5-pyrazolone ring system. rsisinternational.orgresearchgate.net

Pyridone Synthesis: this compound is also a valuable precursor for the synthesis of pyridone derivatives, often through multicomponent reactions. For example, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, this compound can be condensed with an aldehyde and an ammonia (B1221849) source (or an enamine) to construct the pyridone ring. rsc.orgnih.gov

A typical three-component reaction involves:

Knoevenagel Condensation: An aldehyde reacts with the active methylene (B1212753) group of this compound to form a benzylidene derivative.

Michael Addition: A second molecule, such as an enamine or another equivalent of the β-ketoester with ammonia, adds to the α,β-unsaturated system via a Michael addition.

Cyclization and Dehydration/Oxidation: The intermediate then undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the final, stable 2-pyridone aromatic ring.

Formation of Alpha,Beta-Unsaturated Carbonyl Compounds

This compound is an active methylene compound and can participate in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds. organicreactions.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine. wikipedia.org The reaction proceeds via a nucleophilic addition of the enolate of this compound to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The use of this compound in this reaction results in the formation of an α,β-unsaturated β-ketoester, a versatile intermediate for further synthetic transformations.

Asymmetric Synthesis and Chiral Intermediates

This compound is a prochiral ketone, meaning it can be reduced to form a chiral product, specifically a chiral β-hydroxy ester. This transformation is of significant interest in asymmetric synthesis for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

The asymmetric reduction of the prochiral ketone in this compound to produce chiral alcohols is a key transformation. researchgate.net Biocatalysis, utilizing whole cells of microorganisms or isolated enzymes, has emerged as a powerful method for this purpose due to its high enantioselectivity, mild reaction conditions, and environmental friendliness. researchgate.net Various microorganisms have been screened for their ability to reduce this compound stereoselectively. This biocatalytic approach is a promising route for preparing optically pure substances that are important intermediates for pharmaceutically active compounds.

The enantioselective reduction of this compound has been successfully demonstrated using several species of microorganisms, leading to the synthesis of benzyl (S)-3-hydroxybutanoate. The efficiency of this bioreduction is typically evaluated by the conversion rate and the enantiomeric excess (e.e.) of the desired stereoisomer. For example, studies have shown that various yeast strains can effectively catalyze this reduction.

Table 1: Enantioselective Bioreduction of this compound by Various Microorganisms researchgate.net
MicroorganismConversion (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationTime (h)
Hansenula sp.8597S24
Geotrichum candidum>9981S-
Kluyveromyces marxianus (free cells)--S-
Kluyveromyces marxianus (immobilized)--S-

The yeast Hansenula sp. has been shown to produce benzyl (S)-3-hydroxybutanoate with a high enantiomeric excess of 97% and a conversion of 85% within 24 hours. researchgate.netGeotrichum candidum achieved a conversion of over 99% with an 81% e.e. for the (S)-isomer. researchgate.net Furthermore, Kluyveromyces marxianus has been identified as a promising biocatalyst, especially when immobilized, showing stability over multiple reaction cycles, which is advantageous for industrial applications. researchgate.net These biocatalytic methods provide an effective route to chiral β-hydroxy esters from the prochiral this compound.

Spectroscopic Characterization and Computational Studies of Benzyl Acetoacetate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational and tautomeric equilibria of benzyl (B1604629) acetoacetate (B1235776).

Infrared spectroscopy is a powerful tool for identifying the functional groups and studying the hydrogen bonding in benzyl acetoacetate. daneshyari.com The IR spectra of BAA, whether as a neat liquid or in solution (e.g., CCl4), reveal characteristic bands corresponding to its keto and enol tautomers. daneshyari.com

In the keto form, prominent bands are observed for the two carbonyl groups (ester and keto) and the C-O stretching vibrations. Theoretical calculations and experimental data indicate that the stretching vibrations of the C=O groups in the keto form appear at higher frequencies compared to the enol form. semanticscholar.org For instance, bands in the region of 1720-1740 cm⁻¹ are characteristic of the keto tautomer's C=O stretching. semanticscholar.org

The enol form is distinguished by the presence of an intramolecular hydrogen bond, which significantly influences the vibrational frequencies of the involved groups. daneshyari.com The stretching frequency of the hydroxyl group (νOH) in the enol tautomer is shifted to higher values (blueshift) in β-ketoesters like BAA when compared to acetylacetone (B45752), indicating a weaker hydrogen bond in BAA. semanticscholar.org Conversely, the out-of-plane bending frequency (γOH) experiences a redshift. semanticscholar.org The C=C and C=O stretching vibrations of the enol form are typically observed around 1600 cm⁻¹. semanticscholar.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in assigning the vibrational frequencies of both the keto and enol forms of BAA and its deuterated analogs. daneshyari.comresearchgate.net These studies have also helped in understanding the strength of the intramolecular hydrogen bond in the enol conformer. researchgate.netresearchgate.net The calculated hydrogen bond strength for the most stable enol conformer of BAA is approximately 56.7 kJ/mol, which is about 10 kJ/mol less than that of acetylacetone. semanticscholar.orgresearchgate.net This theoretical finding is consistent with the experimental spectroscopic results. researchgate.net

A detailed assignment of the IR bands for the most stable conformers of this compound has been achieved through a combination of experimental measurements and theoretical calculations.

Table 1: Selected Experimental IR Frequencies (cm⁻¹) for this compound

Neat Liquid CCl4 Solution Assignment (Keto Form) Assignment (Enol Form)
3466 3530 O-H Stretch -
3065 3067 C-H Stretch (Aromatic) C-H Stretch (Aromatic)
2959 2960 C-H Stretch (Aliphatic) C-H Stretch (Aliphatic)
1747 1749 C=O Stretch (Ester) -
1722 1725 C=O Stretch (Keto) -
1655 1650 - C=O Stretch
1605 1608 - C=C Stretch
1456 1458 CH₂ Bend CH₂ Bend
1362 1363 CH₃ Bend CH₃ Bend

Data sourced from computational and experimental studies. daneshyari.com

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectra of this compound have been recorded and analyzed, often in conjunction with DFT calculations, to provide a complete vibrational assignment. daneshyari.com

Similar to the IR spectra, the Raman spectra exhibit distinct bands for the keto and enol tautomers. For example, in the Raman spectrum of acetylacetone, bands at approximately 1719-1697 cm⁻¹ are attributed to the C=O stretching of the keto form. semanticscholar.org In β-ketoesters like BAA, these bands appear with a blueshift. semanticscholar.org The analysis of Raman spectra, supported by theoretical calculations, confirms the coexistence of multiple conformers in the liquid state. daneshyari.comresearchgate.net

The laser excitation used in FT-Raman spectroscopy, typically from a Nd:YAG laser at 1064 nm, allows for the collection of high-quality spectra with minimal fluorescence interference. daneshyari.com The combination of IR and Raman data provides a comprehensive understanding of the vibrational modes of this compound.

Table 2: Selected Experimental Raman Frequencies (cm⁻¹) for this compound (Neat Liquid)

Frequency (cm⁻¹) Assignment (Keto Form) Assignment (Enol Form)
3065 C-H Stretch (Aromatic) C-H Stretch (Aromatic)
2938 C-H Stretch (Aliphatic) C-H Stretch (Aliphatic)
1746 C=O Stretch (Ester) -
1721 C=O Stretch (Keto) -
1654 - C=O Stretch
1605 - C=C Stretch

Data sourced from experimental studies. daneshyari.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the tautomeric equilibrium of this compound in different solvents and for characterizing its molecular structure in detail.

¹H NMR spectroscopy is particularly sensitive to the tautomeric equilibrium between the keto and enol forms of this compound. daneshyari.com The chemical shifts and the integration of the signals provide quantitative information about the percentage of each tautomer in a given solvent. semanticscholar.orgresearchgate.net

Studies have shown that the keto-enol equilibrium of BAA is significantly influenced by the nature of the solvent. daneshyari.comsemanticscholar.org In most solvents studied, this compound exists predominantly as the keto tautomer. daneshyari.comresearchgate.net The percentage of the enol form has been reported to be as low as <2% in DMSO and acetone (B3395972), 3% in methanol (B129727) and acetonitrile (B52724), and 9% in chloroform. semanticscholar.orgresearchgate.net This indicates that polar solvents tend to favor the keto form even more.

The ¹H NMR spectrum of the keto form is characterized by signals for the methyl protons, the methylene (B1212753) protons, and the benzyl group protons. The enol form, when present, shows a characteristic signal for the enolic proton, typically at a downfield chemical shift due to the intramolecular hydrogen bond, as well as distinct signals for the vinyl proton and the methyl group. researchgate.net For comparison, the enolic proton in acetylacetone appears at a chemical shift of around 15.2 ppm in the gas phase. researchgate.net

¹³C NMR spectroscopy provides further evidence for the presence of both keto and enol tautomers and allows for the unambiguous assignment of the carbon skeleton of this compound. daneshyari.com The spectra are recorded in various deuterated solvents to complement the ¹H NMR data. daneshyari.com

The keto form exhibits characteristic signals for the two carbonyl carbons (ester and keto), the methylene carbon, the methyl carbon, and the carbons of the benzyl group. The enol form, on the other hand, will have signals corresponding to the enolic carbons (C=C) and a shifted carbonyl carbon signal. For a related compound, two distinct signals at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon) confirmed the presence of keto-enol tautomerism. researchgate.netmdpi.com

Gradient HMQC and HMBC experiments are often employed to definitively assign the proton and carbon signals to their respective atoms in the molecule. daneshyari.com ¹³C NMR relaxation time (T1) measurements have also been used in studies of related acetoacetate-derived dendrimers to understand their conformational preferences in solution. nih.gov

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Keto Tautomer of this compound in CDCl₃

Atom ¹H Chemical Shift ¹³C Chemical Shift
CH₃ 2.28 (s) 30.2
CH₂ 3.55 (s) 49.9
CH₂ (Benzyl) 5.18 (s) 67.2
C₆H₅ 7.35 (m) 128.4, 128.6, 128.7, 135.2
C=O (Keto) - 200.7

Data compiled from spectroscopic studies. 's' denotes a singlet and 'm' denotes a multiplet. daneshyari.com

Mass Spectrometry (MS) Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, which can help in confirming its structure. Electron impact (EI) mass spectrometry of related compounds has shown that fragmentation can occur in different parts of the molecule, such as the alkyl-substituted methyl acetoacetate moiety and the benzyl unit. researchgate.net

For benzyl-containing analogs, the tropylium (B1234903) ion (m/z 91) is often a very intense fragment in the mass spectrum. researchgate.net Mass spectrometry can also be used to study tautomeric equilibria in the gas phase, as the fragmentation patterns can be specific to each tautomer. psu.edu For instance, in some β-diketones, the keto and enol tautomers could be separated by gas chromatography and their mass spectra were found to be quite different. psu.edu The molecular ion peak helps to confirm the molecular formula of the compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetylacetone
Dimethyl oxaloacetate
Benzoylacetone
Ethyl benzoylacetate
Methyl acetoacetate
Ethyl acetoacetate

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions and tautomeric equilibrium of this compound. The position of the keto-enol equilibrium is highly sensitive to the solvent's nature. daneshyari.com Studies utilizing UV-Vis spectroscopy have been employed to understand this equilibrium. researchgate.net In solvents of varying polarity, this compound exhibits distinct absorption characteristics corresponding to its keto and enol forms. researchgate.net

In one study involving the synthesis of a coumarin-substituted chromone (B188151) using this compound, the resulting compound showed absorbance in the UV range from 223 nm to 301 nm. hilarispublisher.com The absorption maximum (λ-max) was observed at 301 nm, a transition attributed to π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl (C=O) group. hilarispublisher.com Theoretical and experimental analyses on related β-ketoesters show that keto forms tend to have a high absorption coefficient in polar solvents like acetonitrile. researchgate.net This suggests that the polarity of the solvent significantly influences the electronic absorption spectra of this compound by affecting the ratio of its tautomers. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) has proven to be a powerful method for elucidating the structural and energetic properties of this compound. daneshyari.com Ab initio calculations at the DFT level have provided detailed insights into the compound's conformational landscape, tautomeric preferences, and the nature of its intramolecular interactions. researchgate.netresearchgate.net

A comprehensive conformational analysis of this compound has been performed using DFT calculations. daneshyari.com This analysis identified a significant number of stable conformers for both its keto and enol forms. The cis-enol forms are of particular interest as they can be stabilized by an intramolecular hydrogen bond. daneshyari.com The investigation revealed that the substitution at the β-position significantly influences the equilibrium between the enol and keto tautomers. daneshyari.com

Experimental NMR studies complement these theoretical findings, indicating that this compound predominantly exists as the keto tautomer in various solutions. daneshyari.comresearchgate.net

Table 1: Stable Conformers of this compound Identified by DFT Calculations. daneshyari.comresearchgate.netresearchgate.netsemanticscholar.org
Tautomer/Conformer TypeNumber of Stable Conformers FoundKey Feature
cis-Enol22Six of these are engaged in intramolecular hydrogen bonding.
trans-Enol28-
Keto5Predominant form in solutions.

The cis-enol tautomers of β-dicarbonyl compounds like this compound are stabilized by a strong intramolecular hydrogen bond, forming a six-membered chelated ring. daneshyari.com The strength of this hydrogen bond is a critical factor in the relative stability of the tautomers. daneshyari.com DFT calculations have been used to quantify this interaction. researchgate.netresearchgate.net

The calculated hydrogen bond strength for the most stable enol conformer of this compound is significantly influenced by its molecular structure. daneshyari.comsemanticscholar.org This theoretical value is consistent with spectroscopic results. daneshyari.comresearchgate.net Furthermore, the Gibbs energies for the keto-enol tautomerization have been calculated in both the gas phase and in solution, providing a thermodynamic basis for the observed predominance of the keto form. researchgate.netresearchgate.net

Table 2: Calculated Hydrogen Bond Energetics for this compound (BAA). daneshyari.comresearchgate.netresearchgate.netsemanticscholar.org
CompoundMethod/Basis SetCalculated Hydrogen Bond Strength (kJ/mol)Comparison
This compound (BAA)B3LYP/6-311++G**56.7Approximately 10 kJ/mol weaker than Acetylacetone (AA).
Acetylacetone (AA)-~66.7Serves as a reference for a strong intramolecular hydrogen bond.

The electronic structure of a molecule is fundamental to its reactivity, and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps determine molecular electrical transport properties, chemical reactivity, and optical properties. researchgate.netajchem-a.com A narrow frontier orbital gap often indicates that charge transfer interactions can readily occur within the molecule, suggesting higher chemical reactivity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used in drug design to screen for potential biological targets. researchgate.net While direct molecular docking studies focused specifically on this compound as a ligand are not prominent in the searched literature, numerous studies have been conducted on its derivatives and compounds synthesized using it as a starting material.

These studies highlight the utility of the acetoacetate scaffold in generating molecules with potential biological activity. For example:

Derivatives of pyrano[2,3-c]pyrazoles, prepared from a four-component reaction involving ethyl acetoacetate and benzyl alcohols, were screened in silico for their binding activities against p38 MAP kinase, a target for cancer and immune drugs. figshare.com Several of the synthesized compounds showed a high affinity for the lipid-binding pocket of the enzyme. figshare.com

New quinoline (B57606) derivatives, synthesized using ethyl acetoacetate, were docked into the binding sites of human NAD(P)H dehydrogenase (quinone 1) and DNA gyrase to explore their potential as antioxidant and antibacterial agents. nih.gov

In another study, novel phthalimide-based analogues were synthesized and subjected to docking simulations to investigate their binding modes with E. coli topoisomerase II DNA gyrase B and VEGFR-2, which are antibacterial and anticancer targets, respectively. tandfonline.com

These examples demonstrate that the core structure provided by this compound is a valuable starting point for designing ligands for a variety of biological targets, and virtual screening is a key tool in identifying and optimizing these potential interactions.

Conformational Stability Analysis

The conformational landscape of this compound (BAA) is complex, owing to the rotational freedom around several single bonds. Computational studies, specifically those employing ab initio calculations at the Density Functional Theory (DFT) level, have been instrumental in elucidating the stable conformers of both its keto and enol forms. researchgate.netresearchgate.netdaneshyari.com

A comprehensive conformational analysis has identified a multitude of stable structures for this compound. The investigation revealed the existence of five stable conformers for the keto tautomer. researchgate.netdaneshyari.com For the enol tautomer, the analysis is further divided into cis- and trans-enol forms. This computational work successfully located 22 stable cis-enol conformers and 28 stable trans-enol conformers. researchgate.netresearchgate.netdaneshyari.com

A significant feature of the cis-enol forms of β-dicarbonyl compounds is their stabilization via intramolecular hydrogen bonding. daneshyari.com In the case of this compound, it was found that among the 22 stable cis-enol conformers, only six participate in such an intramolecular hydrogen bond. researchgate.netresearchgate.netdaneshyari.com The calculated hydrogen bond strength for the most stable enol conformer of BAA was determined to be 56.7 kJ/mol. researchgate.netresearchgate.netdaneshyari.com

Table 1: Calculated Stable Conformers of this compound

Tautomeric FormConformer TypeNumber of Stable Conformers Identified
Keto-5
Enolcis-Enol22
trans-Enol28

Tautomeric Equilibria and Solvent Effects

This compound, as a β-ketoester, exhibits keto-enol tautomerism, where the molecule exists as an equilibrium mixture of its keto and enol forms. daneshyari.comsemanticscholar.org The position of this equilibrium is highly sensitive to factors such as the nature of the solvent. daneshyari.commdpi.com

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), indicate that this compound predominantly exists as the keto tautomer in various solutions. researchgate.netresearchgate.netdaneshyari.com Experimental results from both NMR and IR spectroscopy have shown that the keto form accounts for more than 80% of the mixture in all studied solutions. semanticscholar.org This preference for the keto form is a notable characteristic of BAA's solution-phase chemistry.

Theoretical calculations support these experimental findings. The Gibbs energies for the keto-enol tautomerization have been calculated at the B3LYP level for both the gas phase and in an acetonitrile (CH3CN) solution, confirming the stability of the keto form. researchgate.netresearchgate.net The calculated hydrogen bond strength in the most stable enol conformer is approximately 10 kJ/mol less than that in acetylacetone, a weakening that is consistent with the spectroscopic results showing a lower propensity for enolization. researchgate.netresearchgate.netdaneshyari.com The position of the keto-enol equilibrium is significantly influenced by solvent polarity; however, for this compound, the equilibrium consistently favors the keto tautomer across different solvent environments investigated. semanticscholar.orgmdpi.com

Table 2: Tautomeric Equilibrium of this compound in Solution

Solvent ConditionPredominant TautomerKeto Tautomer Content (%)Supporting Method
Various solutionsKeto> 80%NMR and IR Spectroscopy semanticscholar.org
Acetonitrile (CH3CN)KetoPredominantly KetoDFT Calculations (Gibbs Energy) researchgate.netresearchgate.net

Applications of Benzyl Acetoacetate in Chemical and Biological Fields Excluding Dosage/administration

Medicinal Chemistry and Drug Discovery

Benzyl (B1604629) acetoacetate (B1235776) is a versatile organic compound that serves as a crucial building block in medicinal chemistry and the development of new therapeutic agents. ontosight.ai Its unique chemical structure, featuring a reactive β-ketoester moiety and a benzyl group, allows for a wide range of chemical transformations, making it a valuable starting material for synthesizing complex molecules with potential pharmacological activities. thermofisher.com

Benzyl acetoacetate is widely utilized as a precursor for a variety of pharmaceutical intermediates, which are essential components in the synthesis of active pharmaceutical ingredients. ontosight.aithermofisher.com Its role is particularly prominent in the construction of heterocyclic compounds, which form the core structure of many drugs.

One of the most significant applications is in the Biginelli reaction, a one-pot multicomponent reaction that produces 3,4-dihydropyrimidinones (DHPMs). mdpi.comamazonaws.comsemanticscholar.org These DHPMs are a class of compounds with a broad spectrum of biological activities and are crucial intermediates in medicinal chemistry. semanticscholar.orgunair.ac.idsemanticscholar.org this compound has been shown to provide appreciable yields in these reactions. mdpi.comsemanticscholar.org

Furthermore, this compound is a key starting material for synthesizing 2-oxaisocephems, a class of β-lactam antibiotics. nih.gov It is used to prepare the intermediate benzyl 3-acetyloxymethyl-7-azido-8-oxo-1-aza-4-oxabicyclo[4.2.0]oct-2-ene-2-carboxylate, which is a critical step in the synthesis of these novel antibacterial agents. nih.gov The compound is also employed in the synthesis of other heterocyclic systems, such as coumarin-substituted chromones and pyrazolyl barbiturates, which are of interest for their potential biological activities. hilarispublisher.comnih.gov

The versatility of this compound as a precursor extends directly to the synthesis of potential drug candidates. Its structure is a scaffold for developing molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

A notable application is the synthesis of dihydropyrimidinone (DHPM) derivatives, such as the well-known anticancer agent Monastrol, which demonstrates antiproliferative activity by disrupting mitosis. frontiersin.orgfrontiersin.org The Biginelli reaction, using this compound, provides a straightforward route to this important class of molecules. frontiersin.orgfrontiersin.org

Researchers have also utilized this compound to synthesize novel 1,2,3,4-tetrahydropyrimidine derivatives that have demonstrated significant antibacterial activity against pathogenic strains like Staphylococcus aureus and Escherichia coli. mdpi.com In another study, 2-oxaisocephem derivatives synthesized from this compound showed potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Moreover, this compound has been used in domino reactions to create complex dithiacrown ethers and tetrahydropyridine (B1245486) derivatives. researchgate.netresearchgate.net Subsequent biological evaluation of these novel compounds revealed that some possess significant cytotoxic activity against human cancer cell lines, identifying them as potential leads for anticancer drug development. researchgate.netresearchgate.net

Chiral alcohols, specifically β-hydroxy esters, are vital intermediates in the pharmaceutical industry, serving as building blocks for enantiomerically pure drugs such as β-lactam antibiotics and HMG-CoA reductase inhibitors. nih.govresearchgate.net this compound, as a prochiral ketone, is a key substrate for the asymmetric synthesis of these valuable chiral compounds. researchgate.net

The primary method for this transformation is the enantioselective reduction of the keto group in this compound to a hydroxyl group, yielding benzyl (S)-3-hydroxybutanoate. nih.govscielo.br This process is frequently accomplished using biocatalysis, which employs whole microbial cells or isolated enzymes to achieve high stereoselectivity under mild conditions. nih.govrsc.org This "green chemistry" approach is an environmentally friendly alternative to traditional chemical methods. rsc.org

Several microorganisms have been successfully used for the bioreduction of this compound. For instance, studies have demonstrated high conversion rates and enantiomeric excess (ee) with various yeast species. The use of plant-based biocatalysts, such as Daucus carota (carrot) roots, has also been explored for the stereoselective reduction of this compound. rsc.org

Table 1: Biocatalytic Reduction of this compound to Benzyl (S)-3-hydroxybutanoate

BiocatalystConversion (%)Enantiomeric Excess (ee) (%)Product ConfigurationReference(s)
Hansenula sp.8597S nih.govresearchgate.netscielo.br
Geotrichum candidum>9981S scielo.br
Kluyveromyces marxianus--S nih.govscielo.br
Candida schatavii--S nih.gov

This compound and its derivatives have been the subject of research for their potential antimicrobial activities. ontosight.ai While the parent compound itself shows some ability to inhibit the growth of certain bacteria and fungi, its derivatives often exhibit more potent and specific effects. ontosight.ai

A significant area of research involves the synthesis of heterocyclic compounds from this compound that possess antimicrobial properties. For example, a series of 2-oxaisocephems synthesized from a this compound-derived intermediate displayed potent antibacterial activity against a range of gram-positive bacteria. nih.gov Notably, these compounds were effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, showing comparable or superior activity to third-generation cephalosporins like cefuzonam (B1240231) and cefmenoxime. nih.gov

Another class of compounds, 1,2,3,4-tetrahydropyrimidines, was synthesized using this compound in a Biginelli-type reaction. mdpi.com These derivatives were tested for their antibacterial efficacy and showed significant growth inhibition against both gram-positive (S. aureus) and gram-negative (E. coli) bacteria. mdpi.com The minimum inhibitory concentrations (MIC) for the most active compounds were in the range of 19.9 to 40.6 μg/mL against S. aureus and 17.8 to 101.4 μg/mL against E. coli. mdpi.com In contrast, some other derivatives, such as certain dithiacrown ethers, did not show antimicrobial activity at the tested concentrations. researchgate.netresearchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative ClassOrganism(s)ActivityReference(s)
2-OxaisocephemsGram-positive bacteria (incl. MRSA, E. faecalis)Potent antibacterial activity nih.gov
1,2,3,4-TetrahydropyrimidinesS. aureus, E. coliSignificant growth inhibition mdpi.com
Dithiacrown EthersVariousNegative at 50 μg/ml researchgate.netresearchgate.net

Research has suggested that this compound and, more significantly, its derivatives may possess anti-inflammatory properties. ontosight.ai The core structures synthesized from this compound, particularly pyrimidine (B1678525) and its related heterocycles, are found in numerous compounds known for their anti-inflammatory effects. semanticscholar.orgsemanticscholar.orgrsc.org

Dihydropyrimidinones (DHPMs), readily synthesized from this compound via the Biginelli reaction, are a class of compounds frequently investigated for anti-inflammatory potential. semanticscholar.orgsemanticscholar.org The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the inducible isoform, COX-2. rsc.org

For example, studies on various pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds structurally related to those accessible from this compound intermediates, have demonstrated significant in vivo anti-inflammatory effects. rsc.org Some of these derivatives exhibited activity comparable or even superior to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. rsc.org The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The potential of this compound as a scaffold for anticancer agents has been explored through the synthesis and evaluation of its derivatives for cytotoxic effects against various cancer cell lines. ontosight.ai

Several studies have synthesized novel heterocyclic compounds using this compound and tested their ability to inhibit cancer cell growth. In one such study, new dithiacrown ethers were prepared and evaluated for cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical), Hep-G2 (liver), MCF7 (breast), and Lu-1 (lung). researchgate.net

Another investigation focused on tetrahydropyridine derivatives synthesized through a multicomponent reaction involving this compound. researchgate.net Three of the resulting compounds displayed potent cytotoxic activity against the Hep-G2 and Lu-1 cancer cell lines. researchgate.net The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were notably low for these compounds, indicating significant potency.

Table 3: Cytotoxic Activity of this compound Derivatives

Derivative ClassCell LineIC₅₀ ValueReference(s)
Tetrahydropyridine derivative 1Hep-G2 (Liver Carcinoma)~8 µM researchgate.net
Tetrahydropyridine derivative 2Hep-G2 (Liver Carcinoma)~8 µM researchgate.net
Tetrahydropyridine derivative 3Hep-G2 (Liver Carcinoma)~8 µM researchgate.net
Tetrahydropyridine derivative 1Lu-1 (Lung Adenocarcinoma)~31.62 µM researchgate.net
Tetrahydropyridine derivative 2Lu-1 (Lung Adenocarcinoma)~31.62 µM researchgate.net
Tetrahydropyridine derivative 3Lu-1 (Lung Adenocarcinoma)~31.62 µM researchgate.net
Dithiacrown EthersHeLa, Hep-G2, MCF7, Lu-1Evaluated researchgate.net

These findings underscore the importance of this compound as a versatile starting material for generating structurally diverse compounds with potential applications in cancer chemotherapy.

Application in Polyhydroquinoline Synthesis

This compound serves as a key reactant in the synthesis of polyhydroquinoline derivatives. These heterocyclic compounds are of significant interest due to their wide range of pharmacological and biological activities. One prominent method for their synthesis is the Hantzsch condensation, a one-pot multicomponent reaction.

In a notable application, this compound is used alongside an aromatic aldehyde, dimedone, and ammonium (B1175870) acetate (B1210297) to produce polyhydroquinolines. researchgate.net This reaction can be facilitated by a heterogeneous nanocatalyst, such as an antibacterial poly(p-phenylenediamine)@Fe3O4 (PpPDA@Fe3O4) nanocomposite, which allows for high yields (90-97%) and short reaction times without complex work-up procedures. researchgate.net The use of this compound in this context highlights its utility as a versatile building block for creating complex molecular architectures. researchgate.net While other acetoacetate esters like ethyl acetoacetate are also commonly used in these syntheses, the inclusion of this compound demonstrates its role in generating structural diversity within the polyhydroquinoline family. sigmaaldrich.comgoogle.comgoogle.com

Table 1: this compound in Polyhydroquinoline Synthesis

Reactants Catalyst/Conditions Product Type Key Finding Source
Aromatic aldehyde, dimedone, This compound , ammonium acetate PpPDA@Fe3O4 nanocatalyst Polyhydroquinoline derivatives High yields (90-97%) and the catalyst can be recycled for at least five consecutive runs with minimal decrease in activity. researchgate.net

Agrochemical Development

Intermediate in Pesticide and Herbicide Production

This compound is a valuable intermediate in the manufacturing of agrochemicals, including certain pesticides and herbicides. europa.euresearchgate.net Its chemical structure allows it to be a precursor in the synthesis of more complex active ingredients used for crop protection. europa.eu The global demand for food necessitates the use of effective pesticides and herbicides to mitigate crop loss, driving the industrial need for intermediates like this compound. researchgate.net

The synthesis of pesticides often involves multi-step chemical reactions where intermediates undergo processes like condensation, alkylation, and cyclization to form the final active compounds. europa.euscite.ai this compound's role as a building block is crucial in creating the specific molecular structures required for pesticidal or herbicidal activity. europa.eu While the specific pesticides and herbicides derived from this compound are proprietary to manufacturers, its classification as an agrochemical intermediate is well-established. europa.euresearchgate.net

Materials Science

Polymer Synthesis, including Polyesters and Polyamides

This compound is a functional monomer and building block in the field of polymer chemistry. It is particularly noted for its use in synthesizing specialized polymers like polyesters and polyamides. justdial.com Its reactive nature is leveraged to create complex macromolecular structures, such as dendritic polymers.

One significant application is in the synthesis of polyester-type dendrimers, where this compound functions as an AB2-type building block. ecfr.gov A study demonstrated a synthetic route involving the Michael addition of this compound to tert-butyl acrylate, followed by hydrogenolysis of the benzyl group and subsequent reduction of the ketone to form the dendron. mdpi.com This showcases the compound's utility in constructing highly branched and complex polymer architectures. ecfr.govmdpi.com Furthermore, this compound has been utilized in advanced polymerization techniques, such as tandem two-component and multicomponent polymerization (TTMCP), to create novel polymers containing ketene (B1206846) dithioacetal units, which can have tailored degradability.

Table 2: Research Findings in Polymer Synthesis

Polymer Type Synthetic Method Role of this compound Key Finding Source
Polyester Dendrimers Convergent synthesis involving Michael addition AB2-type building block Used to create complex, highly branched macromolecular architectures up to the fourth generation. ecfr.govmdpi.com
Ketene Dithioacetal-Containing Polymers Tandem Two-Component and Multicomponent Polymerization (TTMCP) Acetoacetate monomer Enabled the synthesis of polymers with diverse backbone compositions and functional side groups with tailored degradability.

Applications in Engineering, Electronics, and Textiles

The polymers synthesized using this compound as a monomer or building block have applications in diverse fields, including engineering, electronics, and textiles. justdial.com The properties of the resulting polyesters and polyamides, such as durability and flexibility, make them suitable for various industrial uses. justdial.com For instance, the specialized polymers created can be incorporated into materials for electronics or used in the production of advanced textiles. justdial.com The versatility of this compound in polymer synthesis allows for the fine-tuning of polymer properties to meet the specific demands of these high-performance applications. justdial.com

Utilization as a Rubber Processing Oil Alternative

The use of conventional aromatic rubber processing oils has come under scrutiny due to the presence of carcinogenic polycyclic aromatic hydrocarbons (PAHs). This has prompted research into safer, more environmentally friendly alternatives. One area of investigation involves the use of vegetable oil-based esters.

Specifically, research has been conducted on using benzyl esters of fatty acids, derived from vegetable oils like coconut, palm, and soybean oil, as alternative rubber processing oils. researchgate.net These benzyl esters are created by esterifying fatty acids with benzyl alcohol. researchgate.net Studies have shown that these modified oils can be a suitable replacement for aromatic oils in rubber formulations, improving properties such as mixing energy and cure rate index. ecfr.gov

However, it is important to note that the available research focuses on benzyl esters of fatty acids, not specifically on this compound, for this application. researchgate.net While methyl acetoacetate is mentioned in the broader context of manufacturing rubber products, there is no direct evidence in the search results to confirm the utilization of this compound itself as a rubber processing oil alternative. researchgate.net

Bioorganic Chemistry Research

This compound serves as a noteworthy compound in the field of bioorganic chemistry, which bridges organic chemistry and biochemistry to investigate biological processes using chemical tools. Its utility in this area stems from its molecular structure, featuring a reactive β-ketoester group. This functionality allows it to be a versatile scaffold for chemical modifications and to participate in various reactions, making it a valuable tool for synthesizing molecules designed to interact with biological systems. smolecule.com Research in this domain includes conformational analysis and studies on tautomerization, which are fundamental to understanding its behavior in biological environments. bsu.edu

The interrogation and manipulation of biological systems with small molecules is a cornerstone of chemical biology. nih.gov this compound can be utilized in this context to explore the interactions between small molecules and biological targets like proteins and nucleic acids. smolecule.com The reactivity of its β-ketoester moiety makes it a candidate for designing probes to study enzyme mechanisms or to act as a starting point for creating libraries of compounds for screening against biological targets.

The principle behind this application lies in the ability of small molecules to selectively bind to and modulate the function of biological macromolecules, thereby providing insights into cellular pathways and disease mechanisms. nih.gov The carbonyl groups in this compound can act as hydrogen bond acceptors, and the enolate form can chelate metal ions, features that can facilitate binding to active sites of enzymes. While specific, detailed studies focusing solely on this compound as a probe are emerging, its structural motifs are found in many biologically active compounds. Its reactivity is analogous to other carbonyl compounds which are known to interact with biological molecules, sometimes leading to the disruption of biological functions. researchgate.net Therefore, derivatives of this compound are synthesized and studied to understand how structural modifications affect biological activity, contributing to the broader knowledge of small molecule-protein interactions.

Industrial Chemical Intermediates

This compound is a significant intermediate in the chemical industry, valued for its versatility in organic synthesis. chemicalbook.comthermofisher.comfishersci.ca It serves as a key building block for producing a wide range of more complex organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. chemicalbook.comontosight.ai The reactivity of its β-ketoester group allows for various chemical transformations such as alkylation, condensation, and cyclization reactions.

Its primary application is in the synthesis of heterocyclic compounds, such as pyrazoles, pyridones, and thiazoles, which are core structures in many medicinal and agricultural products. smolecule.com For instance, it is used in the Biginelli reaction to produce dihydropyrimidin-2(1H)-ones, a class of compounds with diverse pharmacological properties. beilstein-journals.org Furthermore, it is a precursor in the synthesis of α,β-unsaturated carbonyl compounds, which are themselves important intermediates. smolecule.com

A particularly important application is in the production of chiral compounds, which are crucial for the pharmaceutical industry. The enantioselective reduction of this compound to chiral β-hydroxy esters is a well-studied process. These chiral esters are vital synthons for manufacturing drugs like β-lactam antibiotics, the antidepressant fluoxetine, and HMG-CoA reductase inhibitors. scielo.brscielo.br

Research has focused on using biocatalysts, such as whole microbial cells, for this transformation to achieve high enantioselectivity under mild, environmentally friendly conditions. scielo.br Studies have demonstrated the successful reduction of this compound to benzyl (S)-3-hydroxybutanoate with high conversion rates and excellent enantiomeric excess. scielo.brresearchgate.net

Table 1: Enantioselective Reduction of this compound by Various Microorganisms

MicroorganismConversion (%)Enantiomeric Excess (ee, %) of (S)-enantiomerReaction Time (h)Reference
Hansenula sp.859724 scielo.br
Baker's yeast (Saccharomyces cerevisiae)72 (isolated yield)94Not specified scielo.br
Kluyveromyces marxianus (immobilized)--Stable for 2 cycles scielo.br

Beyond pharmaceuticals, this compound is an intermediate in the agrochemical industry for producing pesticides. ontosight.ai For example, it is a key component in the synthesis of benzyl bromoacetoacetate, a compound used to control soil fungi and nematodes. researchgate.net Its role extends to the synthesis of various other fine chemicals, underscoring its industrial importance as a versatile and reactive precursor. chemicalbook.com

Advanced Research Methodologies and Future Directions

Computational and In Silico Approaches

In silico methods have become indispensable tools for predicting molecular properties, reaction outcomes, and biological activities, thereby accelerating the research and development cycle. For benzyl (B1604629) acetoacetate (B1235776), these computational approaches offer a pathway to understanding its complex behaviors at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. tandfonline.comtandfonline.comnih.govresearchcommons.org For benzyl acetoacetate and its derivatives, QSAR can be instrumental in predicting their potential as pharmaceutical agents or in other applications. The development of a QSAR model typically involves the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. innovareacademics.inresearchgate.net

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies are well-established for related β-keto esters and benzyl derivatives. tandfonline.comnih.govbenthamdirect.comnih.gov These studies often employ a variety of descriptors, including topological, electronic, and physicochemical parameters, to build robust predictive models using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). tandfonline.comanalis.com.my For instance, QSAR models have been successfully developed for benzyl urea (B33335) derivatives to predict their anti-proliferative activity, demonstrating the utility of this approach in designing new chemical entities. tandfonline.comtandfonline.com

A hypothetical QSAR study on a series of this compound derivatives with potential antimicrobial activity might involve the following steps:

Data Set Preparation: Synthesis of a series of this compound analogues with varied substituents on the benzyl ring.

Biological Testing: Evaluation of the antimicrobial activity (e.g., minimum inhibitory concentration) of these compounds.

Descriptor Calculation: Computation of a wide range of molecular descriptors for each analogue.

Model Development and Validation: Using statistical software to generate and validate a QSAR model that can predict the antimicrobial activity based on the structural features of the compounds. analis.com.my

The insights gained from such studies could guide the synthesis of more potent and selective this compound-based compounds.

Recent studies on related β-keto esters have utilized MD simulations to understand their interactions with quorum-sensing proteins, which are involved in bacterial resistance to antibiotics. nih.govresearchgate.netmdpi.com These simulations can reveal the stability of the ligand-protein complex and the key amino acid residues involved in the interaction. researchgate.net For example, the root mean square deviation (RMSD) of the protein backbone and the ligand can be monitored over the simulation time to assess the stability of the binding. researchgate.netmdpi.com

A potential application of MD simulations for this compound could be to investigate its interaction with the active site of an enzyme used in its biocatalytic synthesis or reduction. This could help in understanding the enantioselectivity of the enzymatic reaction and guide protein engineering efforts to improve the catalyst's performance.

Parameter Description Relevance to this compound Research
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Assesses the stability of this compound within a binding site of a protein over the simulation time. researchgate.netmdpi.com
Interaction Energy The energy of interaction between two or more molecules.Quantifies the strength of binding between this compound and a target protein.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Can be used to study the solvation of this compound in different solvents.

Machine learning (ML) is rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions. beilstein-journals.orgarxiv.org For the synthesis of this compound, ML models can be trained on large datasets of chemical reactions to predict the best catalyst, solvent, and temperature for a given transformation, such as the transesterification of a simpler acetoacetate with benzyl alcohol. beilstein-journals.orgnih.gov

Several deep learning models, such as those based on the transformer architecture, have been developed to predict the products of chemical reactions with high accuracy. nih.govnih.gov These models can learn the underlying patterns in chemical reactivity from vast reaction databases. nih.govresearchgate.net By inputting the reactants (e.g., methyl acetoacetate and benzyl alcohol), the model can predict the likely product (this compound) and even suggest suitable reaction conditions. beilstein-journals.org

Furthermore, ML algorithms can be integrated with high-throughput experimentation platforms to create "self-driving" laboratories for reaction optimization. beilstein-journals.org In such a system, the ML algorithm would propose a set of reaction conditions, which are then performed by a robot. The results of these experiments are then fed back to the algorithm, which updates its model and proposes the next set of experiments, iteratively moving towards the optimal conditions for the synthesis of this compound.

Emerging Catalytic Systems

The development of novel and efficient catalytic systems is crucial for the sustainable and economical production of this compound. Research is focused on both heterogeneous catalysts, which offer ease of separation and reusability, and biocatalysts, which provide high selectivity under mild conditions.

Homogeneous catalysts, while often efficient, suffer from drawbacks such as difficult product isolation and catalyst recycling. rsc.org Heterogeneous catalysts, being in a different phase from the reaction mixture, can be easily separated by filtration, making them more environmentally friendly and cost-effective for industrial applications. rsc.orgarkat-usa.org

Several studies have reported the successful use of heterogeneous catalysts for the synthesis of this compound via the transesterification of methyl or ethyl acetoacetate with benzyl alcohol. rsc.orgresearchgate.net For example, nano CuFe2O4 has been demonstrated as an efficient and magnetically separable catalyst for this reaction. rsc.org The magnetic nature of the catalyst allows for its simple recovery using an external magnet. rsc.org The catalyst was shown to be reusable for up to eight cycles without a significant loss in activity. rsc.org

Another promising heterogeneous catalyst is silica-supported boric acid (SiO2–H3BO3), which has been used for the transesterification of β-keto esters under solvent-free conditions. researchgate.net Other heterogeneous systems explored for the transesterification of acetoacetates include zeolites, kaolinic clay, and yttria-zirconia. rsc.orgarkat-usa.org

Catalyst Reaction Key Findings Reference(s)
Nano CuFe2O4 Transesterification of methyl acetoacetate with benzyl alcoholMagnetically separable, reusable for up to 8 cycles, high yield. rsc.org
Silica-supported Boric Acid (SiO2–H3BO3) Transesterification of methyl/ethyl acetoacetate with various alcoholsSolvent-free conditions, excellent yields, recyclable catalyst. researchgate.net
Zeolite H-FER Transesterification of β-ketoesters with various alcoholsSolvent-less conditions, excellent yields, reusable catalyst. arkat-usa.org
PpPDA@Fe3O4 nanocomposite One-pot synthesis of polyhydroquinoline derivatives using this compoundHigh yields (90-97%), recyclable for at least five runs. nih.gov

Enzymes and whole-cell biocatalysts offer several advantages for the synthesis of this compound, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. scielo.brgoogle.com The use of lipases for the transesterification of acetoacetate esters is a well-established method. google.comgoogle.com

Research in this area is focused on enhancing the performance of these biocatalytic systems. This includes the immobilization of enzymes or whole cells to improve their stability and reusability. For instance, the yeast Kluyveromyces marxianus has been used for the enantioselective reduction of this compound to benzyl (S)-3-hydroxybutanoate. scielo.br After immobilization in calcium alginate spheres, the biocatalyst showed good stability over multiple reaction cycles. scielo.br

Another area of enhancement is the exploration of novel microorganisms for specific transformations. Several yeast species have been screened for their ability to reduce this compound, with Hansenula sp. showing high conversion and enantioselectivity. scielo.br The ongoing discovery of new enzymes from various sources, including metagenomic libraries, promises to expand the toolbox of biocatalysts available for the synthesis and modification of this compound. ucl.ac.uk

Biocatalyst Transformation Key Findings Reference(s)
Hansenula sp. Enantioselective reduction of this compound97% enantiomeric excess, 85% conversion. scielo.br
Kluyveromyces marxianus Enantioselective reduction of this compoundImmobilized cells showed good stability and reusability. scielo.br
Geotrichum candidum Enantioselective reduction of this compoundHigh conversion (>99%) to benzyl (S)-3-hydroxybutyrate. scielo.br
Candida antarctica lipase Transesterification for the synthesis of acetoacetate estersEffective in non-aqueous solvents. google.comgoogle.com

Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential for heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of active metal sites. frontiersin.orgmdpi.com While direct research on MOFs specifically for this compound synthesis is still developing, their application in related transformations highlights their promise. MOFs containing coordinatively unsaturated metal sites act as Lewis acids, which are effective in catalyzing reactions like Knoevenagel condensations and transesterifications. frontiersin.orgresearchgate.net

For instance, the Knoevenagel condensation of salicylaldehyde (B1680747) with this compound to produce 3-acetylcoumarin (B160212) is a key reaction. spectroscopyeurope.com MOFs, particularly those with Lewis acid sites such as Cu- and Zr-based frameworks, have demonstrated high efficiency in catalyzing Knoevenagel condensations involving various aldehydes. frontiersin.orgresearchgate.net Fe-MOF-808, an iron-anchored zirconium MOF, has been successfully used for the selective oxidation of benzyl alcohol to benzaldehyde, a precursor for many condensation reactions. aip.org This suggests that similar MOF catalysts could be highly effective for reactions involving the active methylene (B1212753) group of this compound.

Furthermore, this compound is a substrate in the Biginelli multicomponent reaction. rsc.orgrsc.org Research using polyaluminum chloride (PAC) as a micro-nano reactor catalyst in ethanol (B145695) has shown that this compound can be successfully used to obtain the corresponding pyrimidinone products with yields greater than 75%. rsc.orgrsc.org This type of confined-space catalysis is conceptually similar to the catalytic environment provided by MOFs, indicating a strong potential for MOF-catalyzed multicomponent reactions using this compound as a key building block. The reusability and stability of MOF catalysts under various reaction conditions make them a promising avenue for future research in the synthesis of complex derivatives from this compound. frontiersin.orgaip.org

High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. google.comacs.org this compound serves as a versatile building block in this context, enabling the generation of large libraries of compounds for pharmaceutical and materials science research. google.comcore.ac.uk

In combinatorial chemistry, the goal is to synthesize a large number of different but structurally related molecules simultaneously. google.com this compound is listed as a potential reactant for creating combinatorial libraries of peptidomimetic aminothioether acids. google.com Its β-ketoester functionality allows for a variety of chemical transformations. A notable application is in the Biginelli multicomponent reaction, where this compound, along with salicyl aldehydes, can be used to produce esters that are precursors to functionalized dihydropyrimido[4,3-d]coumarins. core.ac.uk This approach allows for the creation of a diverse library by varying the aldehyde component.

Once these libraries are generated, HTS methods are employed to rapidly screen them for biological activity or other properties. acs.orgnih.gov For reactions involving this compound or its derivatives, which are ketones, specific HTS assays can be developed. For example, a fluorometric screening method using para-methoxy-2-amino benzamidoxime (B57231) (PMA) has been developed for the high-throughput detection of structurally diverse ketones. acs.org Such assays, often conducted in 96-well microplate format, are essential for efficiently mining large compound libraries for hits, accelerating the discovery process. acs.orgacs.org

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. Research on this compound has explored several green initiatives, particularly the use of solvent-free conditions and supercritical fluid technology.

Solvent-free reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. Several efficient solvent-free methods for reactions involving this compound have been developed.

One prominent example is the transesterification of methyl or ethyl acetoacetate with benzyl alcohol. A highly efficient method uses a recyclable silica-supported boric acid (SiO₂–H₃BO₃) catalyst under solvent-free conditions. This reaction achieves a 95% yield of this compound when conducted at 80°C for 3 hours with a 1:1.1 molar ratio of methyl acetoacetate to benzyl alcohol. Another approach utilizes microwave irradiation in a solvent-free setting, which dramatically reduces reaction times from hours to minutes while maintaining good to excellent yields. ajgreenchem.com For instance, the transesterification of ethyl acetoacetate with benzyl alcohol can be completed in 5-10 minutes under microwave heating. ajgreenchem.com

Furthermore, this compound's precursors are used in solvent-free multicomponent reactions. The synthesis of benzylpyrazolyl coumarins has been achieved through a one-pot, four-component reaction of hydrazine (B178648), ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin (B602359) under solvent-free conditions at 110°C, using reusable FeCl₃/SiO₂ nanoparticles as a catalyst. bas.bg These examples demonstrate the viability and advantages of solvent-free synthesis in the chemistry of this compound.

Table 1: Comparison of Solvent-Free Synthesis Methods Involving this compound or its Precursors
Reaction TypeReactantsCatalystConditionsYieldReference
TransesterificationMethyl Acetoacetate, Benzyl AlcoholSiO₂–H₃BO₃80°C, 3 h95%
TransesterificationEthyl Acetoacetate, Benzyl AlcoholFerrous Ammonium (B1175870) Sulphate (FAS)Microwave, 5-10 minGood to Excellent ajgreenchem.com
Multicomponent Reaction (Coumarin Synthesis)Hydrazine, Ethyl Acetoacetate, Aldehyde, 4-HydroxycoumarinFeCl₃/SiO₂ NPs110°CGood to Excellent bas.bg

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), are attractive green solvents for chemical reactions due to their tunable properties, non-toxicity, and ease of separation from products. mdpi.comajgreenchem.com The use of scCO₂ as a medium for reactions involving this compound is an emerging area of research.

For any synthesis in a supercritical medium, understanding the phase behavior of the reactants is critical. Studies on the phase equilibrium of binary mixtures of this compound and carbon dioxide have been conducted to determine the conditions under which a single phase exists. globalauthorid.comresearchgate.net This foundational data is essential for designing reaction systems in scCO₂.

While direct synthesis of this compound in SCFs is not widely reported, related reactions have been successfully demonstrated. For example, the kinetics of a phase-transfer catalyzed nucleophilic displacement of benzyl chloride were studied in scCO₂ with an acetone (B3395972) co-solvent, proving the feasibility of such reactions in this medium. acs.org Given that scCO₂ has liquid-like densities and gas-like transport properties, it can enhance reaction rates and selectivity. acs.org The potential for performing enzymatic transesterification to produce this compound in scCO₂ represents a promising future direction, combining the benefits of biocatalysis and green solvent technology.

Integration of Analytical Techniques for In-situ Monitoring of Reactions

In-situ monitoring of chemical reactions provides real-time data on reactant consumption, product formation, and the appearance of intermediates, leading to a deeper understanding of reaction kinetics and mechanisms. Several spectroscopic techniques have been effectively integrated to monitor reactions involving this compound.

Raman spectroscopy has been used for the non-invasive, in-situ analysis of the Knoevenagel condensation between salicylaldehyde and this compound to form 3-acetylcoumarin. spectroscopyeurope.com By monitoring the reaction inside a microwave synthesizer, researchers could track the disappearance of reactant peaks and the appearance of product peaks. This technique also allowed for the identification of a transient intermediate, providing valuable mechanistic insights that would be difficult to obtain through traditional offline analysis. spectroscopyeurope.com

Similarly, in-situ infrared (IR) spectroscopy has been employed to monitor the progress of a Biginelli reaction using this compound as a substrate in an ethanol-based catalytic system. rsc.orgrsc.org This provided direct evidence for the proposed reaction mechanism. In-line IR has also been valuable in monitoring diazo transfer reactions involving this compound in continuous flow systems, which is particularly important when dealing with potentially hazardous reagents like tosyl azide. ucc.ie These real-time analytical methods are crucial for optimizing reaction conditions, ensuring safety, and enabling the scale-up of chemical processes.

Table 2: In-situ Monitoring Techniques for Reactions of this compound
Analytical TechniqueReaction TypeReactantsKey FindingsReference
Raman SpectroscopyKnoevenagel CondensationSalicylaldehyde, this compoundReal-time monitoring of product formation and identification of a reaction intermediate. spectroscopyeurope.com
Infrared (IR) SpectroscopyBiginelli ReactionAldehyde, this compound, UreaProvided evidence for the reaction mechanism in a catalytic system. rsc.orgrsc.org
Infrared (IR) SpectroscopyDiazo TransferTosyl Azide, this compoundMonitored hazardous components in a continuous flow process. ucc.ie

Q & A

Q. What are the standard laboratory methods for synthesizing benzyl acetoacetate, and how are reaction conditions optimized?

this compound is commonly synthesized via trans-esterification between methyl acetoacetate and benzyl alcohol. A sustainable method employs SiO₂–H₃BO₃ as a recyclable catalyst under solvent-free conditions, achieving yields up to 95% at 80°C for 4 hours. Key parameters include a 1.1:1 molar ratio of reactants and catalyst loading . Optimization often involves testing temperature, solvent alternatives (e.g., ethanol or ionic liquids), and catalyst reusability. Kinetic modelling of enzyme-catalyzed routes can further refine reaction efficiency .

Q. How can researchers ensure purity and stability of this compound during storage and experimentation?

this compound is a colorless liquid with a molecular weight of 192.2 g/mol. Storage should prioritize airtight containers in cool, ventilated areas to prevent degradation. Purity is verified via HPLC or GC-MS, with impurities (e.g., residual benzyl alcohol) removed via vacuum distillation or column chromatography. Stability studies under varying pH and temperature conditions are critical for long-term experiments .

Q. What safety protocols are essential when handling this compound in the laboratory?

this compound is flammable (GHS02) and a severe eye irritant (GHS07). Mandatory precautions include:

  • Use of explosion-proof equipment and static-safe tools.
  • Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and avoidance of water flushing into drains .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved for chiral intermediate synthesis?

Microbial reduction using immobilized Candida schatavii MY 1831 yeast cells produces benzyl (S)-(+)-3-hydroxybutyrate with high enantiomeric excess (ee >95%). Critical factors include:

  • Substrate concentration (≤50 mM to avoid toxicity).
  • Co-factor regeneration systems (e.g., glucose dehydrogenase for NADPH).
  • Immobilization in calcium alginate to enhance biocatalyst stability and reuse .

Q. What kinetic models are applicable to enzyme-catalyzed biosynthesis of this compound?

Michaelis-Menten kinetics are used to model lipase-catalyzed esterification. For Candida antarctica lipase B (Novozyme 435), parameters like KmK_m (substrate affinity) and VmaxV_{max} (maximum reaction rate) are determined via Lineweaver-Burk plots. Water activity (awa_w) control using molecular sieves or acetoacetate esters improves equilibrium conversion .

Q. What green chemistry strategies minimize waste in this compound synthesis?

Solvent-free trans-esterification with SiO₂–H₃BO₃ reduces environmental impact, achieving a 92% catalyst recovery rate. Alternative approaches include:

  • Microwave-assisted synthesis to reduce reaction time.
  • Ionic liquid solvents (e.g., [BMIM][BF₄]) for higher selectivity and recyclability .

Q. How does this compound function in fragrance studies, and what analytical methods quantify its release?

As a fragrance precursor, this compound undergoes hydrolysis to release volatile ketones. Headspace GC-MS or SPME (solid-phase microextraction) tracks release kinetics. Stability in formulations is assessed via accelerated aging tests (40°C/75% RH for 8 weeks) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug design?

Its β-keto ester group serves as a Michael acceptor in covalent inhibitor synthesis. For example, this compound derivatives inhibit simian virus 40 (SV40) by targeting viral helicase. SAR optimization involves modifying the ester group (e.g., fluorinated benzyl substituents) to enhance binding affinity .

Methodological Notes

  • Data Contradictions : While enzyme-catalyzed methods are eco-friendly, microbial reductions may face scalability challenges due to substrate inhibition .
  • Advanced Tools : DFT calculations predict reaction pathways, while QSAR models optimize biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.